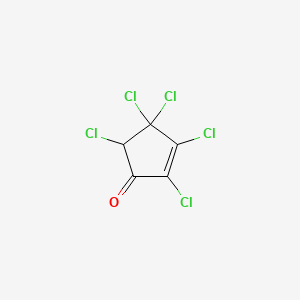

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated cyclopentenone compound with the molecular formula C5HCl5O It is known for its unique structure, which includes five chlorine atoms attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentenone derivatives. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at low temperatures to ensure selective chlorination at the desired positions on the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated cyclopentenone derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclopentenones.

Scientific Research Applications

Synthesis and Herbicidal Applications

Synthesis of related compounds The compound 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a starting material in the synthesis of herbicidal compounds . According to Zincke and Rohde, 3-amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one can be produced by treating hexachlorocyclopentenone with ammonia in benzene solvent, yielding crystals of the product .

Herbicide Use U.S. Patent US3088817A describes the use of 3-amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one and 3-amino-2,2,3,4,4,5,5-heptachlorocyclopentan-1-one as herbicides .

- Target Use These compounds can control undesirable plant growth and selectively destroy growing weeds .

- Preparation The essential active ingredients of the herbicidal compositions can be prepared as described by Zincke and Rohde . 3-amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is produced by treating hexachlorocyclopentenone with ammonia in benzene solvent to yield crystals . Chlorination of this product with chlorine gas in the presence of acetic acid yields crystals of 3-amino-2,2,3,4,4,5,5-heptachlorocyclopentan-1-one .

- Efficacy Systemic herbicidal effectiveness was demonstrated in greenhouse experiments on cranberry bean plants . In one experiment, 3-amino-2,2,3,4,4,5,5-heptachlorocyclopentan-1-one was formulated into a wettable powder, dispersed in water, and applied to cranberry bean plants. After seven days, caustic areas were observed on the foliage of the treated plants, while the untreated plants showed no injury .

Pharmaceutical Research

Mechanism of Action

The mechanism of action of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,5,5-Pentachlorocyclopent-2-en-1-one

- 2,5-Dibromo-2,3,4,5-tetrachlorocyclopent-2-en-1-one

- 1-Bromo-2,3,4,5,6-pentachlorobenzene

Uniqueness

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is unique due to its specific arrangement of chlorine atoms on the cyclopentenone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its high degree of chlorination and the presence of a cyclopentenone ring make it a valuable compound for various research applications.

Biological Activity

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring with five chlorine substituents, which significantly influences its reactivity and biological interactions. Its structural formula can be represented as follows:

Cytotoxic Effects

Cytotoxicity assays have been a focal point in assessing the biological impact of halogenated compounds. While direct studies on this compound are sparse, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, some chlorinated chalcones have been shown to inhibit cell proliferation and induce cell death in various tumor models .

The mechanisms through which this compound exerts its biological effects likely involve:

- Enzyme Inhibition : Many halogenated compounds act as enzyme inhibitors. For example, some studies highlight the ability of chlorinated chalcones to inhibit α-glucosidase and α-amylase activities .

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds may induce oxidative stress through ROS generation, leading to cellular damage and apoptosis .

Toxicological Considerations

Despite potential therapeutic benefits, the toxicity of halogenated compounds remains a concern. Toxicological studies suggest that high levels of chlorinated compounds can lead to adverse effects in mammalian systems. The compound's structure suggests that it may exhibit similar toxicological profiles as other chlorinated organic compounds.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various halogenated compounds, researchers found that certain chlorinated derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 ± 2 | MCF-7 |

| Compound B | 20 ± 3 | MDA-MB-231 |

| This compound | TBD | TBD |

(Note: Specific IC50 values for this compound were not found in current literature.)

Case Study 2: Environmental Impact

A separate investigation focused on the environmental persistence and bioaccumulation potential of chlorinated cyclopentene derivatives highlighted concerns regarding their ecological impact. The study monitored aquatic organisms exposed to various concentrations of similar compounds over extended periods.

| Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|

| Daphnia magna | 10 | Reduced reproduction |

| Danio rerio | 25 | Behavioral changes |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods. GC-MS is preferred for volatile chlorinated compounds due to its high sensitivity and specificity for halogenated species . For non-volatile derivatives, reverse-phase HPLC with UV detection at 254 nm is recommended, leveraging the compound’s aromatic absorption bands. Calibration should use certified analytical standards (e.g., 2,3,4,5-Tetrachlorophenol as a structural analog) to validate retention times and fragmentation patterns . Internal standards like deuterated analogs minimize matrix effects.

Q. How can researchers optimize synthetic pathways for this compound?

- Methodological Answer : Cyclopentenone precursors can be chlorinated using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) to prevent over-chlorination. Kinetic studies suggest stepwise addition of Cl₂ at α,β-unsaturated ketone positions to stabilize intermediates . Reaction progress should be monitored via thin-layer chromatography (TLC) with iodine staining. Post-synthesis, recrystallization in dichloromethane/hexane mixtures improves purity (>95%), validated by melting point analysis and NMR (¹³C for carbonyl confirmation at ~200 ppm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of chlorinated vapors. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Storage requires amber glass bottles at 4°C to prevent photodegradation. Spill containment protocols recommend neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity reported across studies?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways, identifying steric and electronic factors influencing chlorination patterns. Discrepancies in regioselectivity (e.g., 4,5 vs. 2,3 positions) may arise from solvent polarity effects, which can be tested via COSMO-RS solvation models . Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile mechanistic divergences .

Q. What strategies validate the environmental degradation pathways of this compound under aerobic vs. anaerobic conditions?

- Methodological Answer : Use isotope-labeled (¹⁴C) analogs in microcosm studies to track mineralization rates. Aerobic degradation pathways involve hydroxylation via cytochrome P450 enzymes, monitored via LC-QTOF-MS for hydroxylated intermediates. Anaerobic reductive dechlorination can be studied using sulfate-reducing bacteria consortia, with GC-ECD quantifying Cl⁻ release . Data contradictions (e.g., half-life variability) require meta-analysis of soil type, pH, and microbial diversity .

Q. How do crystallographic data inform the compound’s stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and halogen bonding. For example, triclinic crystal systems (space group P1) with Cl···Cl interactions (3.5–3.7 Å) stabilize the lattice, correlating with thermal stability (TGA data showing decomposition >200°C) . Compare with analogous structures (e.g., 2,3,4,5-Tetrachlorophenol) to assess how ketone groups influence polymorphism .

Q. What statistical approaches address variability in toxicological assays involving this compound?

- Methodological Answer : Employ mixed-effects models to account for batch-to-batch variability in in vitro assays (e.g., EC₅0 for cytotoxicity). Triangulate data from LC₅0 (fish), Ames tests, and comet assays, applying Benjamini-Hochberg corrections for false discovery rates in multi-endpoint studies . For contradictory results (e.g., genotoxicity vs. non-genotoxicity), Bayesian meta-analysis quantifies the probability of harm under varying exposure thresholds .

Properties

CAS No. |

5659-47-2 |

|---|---|

Molecular Formula |

C5HCl5O |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2,3,4,4,5-pentachlorocyclopent-2-en-1-one |

InChI |

InChI=1S/C5HCl5O/c6-1-2(11)4(8)5(9,10)3(1)7/h4H |

InChI Key |

OCLLQGWDUVFOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)C(=C(C1(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.